molecular formula C13H8Cl4N2 B14343253 N,N'-Bis(2,4-dichlorophenyl)methanimidamide CAS No. 105625-12-5

N,N'-Bis(2,4-dichlorophenyl)methanimidamide

Cat. No.: B14343253
CAS No.: 105625-12-5
M. Wt: 334.0 g/mol
InChI Key: SRIBHSWMNXJOLW-UHFFFAOYSA-N
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Description

N,N’-Bis(2,4-dichlorophenyl)methanimidamide is an organic compound with the molecular formula C14H10Cl4N2 It is characterized by the presence of two 2,4-dichlorophenyl groups attached to a methanimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,4-dichlorophenyl)methanimidamide typically involves the reaction of 2,4-dichlorobenzonitrile with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(2,4-dichlorophenyl)methanimidamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,4-dichlorophenyl)methanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-Bis(2,4-dichlorophenyl)methanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-Bis(2,4-dichlorophenyl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2,4-dichlorophenyl)urea: Similar in structure but contains a urea group instead of a methanimidamide group.

    N,N’-Bis(2,4-dichlorophenyl)thiourea: Contains a thiourea group, offering different chemical properties and reactivity.

    N,N’-Bis(2,4-dichlorophenyl)guanidine: Features a guanidine group, which can lead to different biological activities.

Uniqueness

N,N’-Bis(2,4-dichlorophenyl)methanimidamide is unique due to its specific combination of 2,4-dichlorophenyl groups and methanimidamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

105625-12-5

Molecular Formula

C13H8Cl4N2

Molecular Weight

334.0 g/mol

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)methanimidamide

InChI

InChI=1S/C13H8Cl4N2/c14-8-1-3-12(10(16)5-8)18-7-19-13-4-2-9(15)6-11(13)17/h1-7H,(H,18,19)

InChI Key

SRIBHSWMNXJOLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC=NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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